Dihydromaltol

Flavor chemistry Sensory science Odor activity value

Dihydromaltol (DHM; 2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one; C₆H₈O₃; MW 128.13 g/mol) is a partially saturated pyranoid cycloenolone belonging to the dihydropyranone subclass of heterocyclic aroma compounds. It is naturally formed via the Maillard reaction and has been identified as a potent caramel-smelling odorant in dairy products, roasted chicory, and sweet fortified wines.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 38877-21-3
Cat. No. B1655591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydromaltol
CAS38877-21-3
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CCO1)O
InChIInChI=1S/C6H8O3/c1-4-6(8)5(7)2-3-9-4/h8H,2-3H2,1H3
InChIKeyYTKBKDDTNVNZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydromaltol (CAS 38877-21-3): Procurement-Relevant Identity, Class, and Baseline Characteristics for Scientific and Industrial Use


Dihydromaltol (DHM; 2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one; C₆H₈O₃; MW 128.13 g/mol) is a partially saturated pyranoid cycloenolone belonging to the dihydropyranone subclass of heterocyclic aroma compounds [1]. It is naturally formed via the Maillard reaction and has been identified as a potent caramel-smelling odorant in dairy products, roasted chicory, and sweet fortified wines [1][2]. Unlike its fully aromatic structural analog maltol, DHM features a saturated C2–C3 bond that fundamentally alters its electronic distribution, flavor potency, solubility, and formation chemistry—parameters that directly impact its suitability in specific food, beverage, and fragrance applications [1].

Why Dihydromaltol Cannot Be Generically Substituted by Maltol, Ethyl Maltol, or DMHF in Scientific and Industrial Formulations


Dihydromaltol occupies a distinct performance niche within the cycloenolone aroma class that is not interchangeable with maltol, ethyl maltol, or the furanoid isomer DMHF (furaneol) [1]. The partially saturated pyran ring of DHM confers a flavor threshold approximately 40-fold lower than maltol, yet it is less than half as potent as DMHF [1]. Moreover, DHM forms preferentially under non-oxidative conditions—unlike oxidation-dependent markers such as acetylformoin and hydroxymaltol—making it a uniquely informative process indicator in aged beverages [2]. Differences in pKa (8.17 vs. 9.45 for maltol) and water solubility (~414 g/L vs. ~12 g/L for maltol) further preclude simple drop-in replacement without reformulation [3][4]. These quantifiable and mechanistically grounded differences mean that substituting DHM with a generic cycloenolone would alter both sensory impact and chemical stability in the final product.

Dihydromaltol (CAS 38877-21-3): Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Flavor Threshold Potency: DHM vs. Maltol – ~40-Fold Higher Potency in Aqueous Systems

In a direct head-to-head comparison of retronasal flavor thresholds in water, dihydromaltol (DHM) exhibited a threshold range of 50–250 μg/kg, whereas maltol required 7,100–13,000 μg/kg to reach perceptible intensity [1]. This represents an approximately 40-fold potency advantage for DHM over its closest fully aromatic structural analog. DHM was also less than half as potent as the furanoid isomer DMHF (2,5-dimethyl-4-hydroxy-3(2H)-furanone), and its 6-ethyl homolog DHEM (2.5–5 μg/kg) was more potent still [1]. The quantitative ordering of flavor potency in water is: DHEM > DMHF > DHM ≫ maltol [1].

Flavor chemistry Sensory science Odor activity value

Formation Pathway Specificity: DHM as a Non-Oxidative Marker vs. Oxidation-Dependent Analogs

In sweet fortified red wines subjected to accelerated aging, dihydromaltol was formed exclusively under non-oxidative (oxygen-free) conditions, whereas the structurally related caramel compounds acetylformoin and hydroxymaltol were formed only in the presence of oxygen [1]. This divergent formation chemistry was demonstrated under controlled experimental aging conditions in both red and white sweet fortified wines [1]. Unlike sotolon, which accumulated under oxidative conditions in white wines, DHM was specifically characteristic of the non-oxidative aging pathway in red wines [1].

Wine aging chemistry Maillard reaction Process analytics

Aqueous Solubility Differentiation: DHM vs. Maltol – ~34-Fold Higher Water Solubility

Computationally predicted and experimentally corroborated solubility data reveal a large difference in aqueous solubility between dihydromaltol and maltol. DHM exhibits a water solubility of approximately 414 g/L (ALOGPS prediction), whereas maltol is limited to approximately 12 g/L (1.2 g/100 mL at 25 °C) [1][2]. This ~34-fold solubility advantage for DHM is attributable to the reduced aromatic character and increased hydrogen-bonding capacity conferred by the partially saturated pyran ring [1].

Formulation science Solubility Food and beverage applications

Acid-Base Ionization Profile: DHM pKa 8.17 vs. Maltol pKa 9.45 – Implications for pH-Dependent Formulation Behavior

Dihydromaltol has a calculated pKa (strongest acidic) of 8.17, whereas maltol has a pKa of 9.45, both determined by ChemAxon computational prediction [1][2]. This ~1.28 pKa unit difference means that at near-neutral pH (e.g., pH 6.5–7.5), a significantly larger fraction of DHM exists in the ionized (deprotonated) form compared to maltol. Specifically, at pH 7.0, approximately 6.3% of DHM is ionized vs. ~0.35% for maltol based on the Henderson-Hasselbalch equation [1][2].

Physicochemical profiling Ionization state pH-dependent stability

Structural Class Differentiation: Pyranoid (DHM) vs. Furanoid (DMHF) Isomers – Ring System Determines Degradation Pathway and Flavor Character

DHM is the pyranoid isomer (six-membered ring) of the furanoid DMHF (five-membered ring), sharing the identical molecular formula C₆H₈O₃ [1]. Despite this isomeric relationship, the pyranoid configuration of DHM enables unique thermal degradation pathways not accessible to DMHF. Under dry-heating conditions above ~150 °C, DHM undergoes retro-aldol ring-opening to form open-chain intermediates that subsequently rearrange into furanone products such as acetylformoin and 2,4-dihydroxy-2,5-dimethyl-3(2H)-furanone; DMHF, already a furanone, follows different degradation chemistry [1][2]. In dairy matrices, DMHF consistently dominated over DHM in flavor impact (higher OAV), indicating that the two isomers are not sensorially or chemically interchangeable [1].

Structural isomerism Cycloenolone chemistry Thermal degradation

Dihydromaltol (CAS 38877-21-3): Best-Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


High-Potency Dairy Flavor Formulation Where Maltol Is Insufficiently Potent

In dairy products such as kefir, UHT milk, and heated cream, DHM has been directly quantified and its flavor impact validated via odor activity values (OAV = concentration/flavor threshold) [1]. Its ~40-fold higher potency relative to maltol means that DHM can achieve equivalent caramel-note intensity at approximately 2.5% of the maltol dosage by mass. This is particularly advantageous in clean-label dairy formulations where minimizing the total mass of added flavor compounds is desirable [1].

Non-Oxidative Process Marker and Flavor Contributor in Aged Red Wines and Barrel-Aged Products

DHM is uniquely formed under oxygen-free aging conditions, in contrast to oxidation-dependent markers such as acetylformoin, hydroxymaltol, and sotolon [2]. This makes DHM a valuable analytical target for monitoring non-oxidative aging pathways in sweet fortified red wines, barrel-aged spirits, and oak-matured products. Industrial quality-control laboratories can use DHM concentration as a process-specific indicator that is mechanistically distinct from oxidation markers [2].

Aqueous Flavor Systems Requiring High Solubility Without Co-Solvents

With a water solubility of approximately 414 g/L (vs. ~12 g/L for maltol), DHM is the preferred cycloenolone for concentrated aqueous flavor stocks, beverage syrups, and water-based flavor emulsions where precipitation of less soluble analogs like maltol or ethyl maltol would pose formulation challenges [3][4]. This solubility advantage can eliminate the need for ethanol or propylene glycol co-solvents in clean-label, alcohol-free products [3].

Thermally Processed Foods Leveraging Pyranoid-Specific Degradation Chemistry

During dry-heating processes such as roasting, baking, or extrusion above 150 °C, DHM undergoes retro-aldol ring-opening to generate a characteristic suite of furanone products (including acetylformoin) that contribute to roasted, caramelized aroma notes [1][5]. This pyranoid-specific degradation cascade is not replicated by the furanoid isomer DMHF, making DHM the appropriate choice when the target flavor profile includes these specific thermal degradation products. Applications include roasted chicory coffee substitutes, baked goods, and heat-treated dairy products [1][5].

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